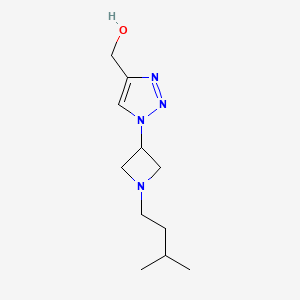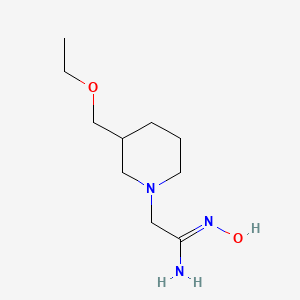
Methyl Isochenodeoxycholic Acid Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Isochenodeoxycholic Acid Ester is a chemical compound belonging to the ester family. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound is a derivative of chenodeoxycholic acid, a primary bile acid synthesized in the liver.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Isochenodeoxycholic Acid Ester typically involves the esterification of isochenodeoxycholic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
Isochenodeoxycholic Acid+MethanolAcid CatalystMethyl Isochenodeoxycholic Acid Ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl Isochenodeoxycholic Acid Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isochenodeoxycholic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Isochenodeoxycholic acid and methanol.
Reduction: Alcohols or aldehydes.
Transesterification: Different esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl Isochenodeoxycholic Acid Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological processes and interactions with cellular components.
Medicine: Explored for its potential therapeutic effects, particularly in the context of bile acid metabolism and related disorders.
Industry: Utilized in the production of fragrances, flavorings, and other chemical products.
Wirkmechanismus
The mechanism of action of Methyl Isochenodeoxycholic Acid Ester involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed to release isochenodeoxycholic acid, which may exert biological effects by interacting with bile acid receptors and influencing cholesterol metabolism. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Methyl Isochenodeoxycholic Acid Ester can be compared with other similar compounds, such as:
Methyl Chenodeoxycholic Acid Ester: Another ester derivative of chenodeoxycholic acid with similar properties and applications.
Ethyl Isochenodeoxycholic Acid Ester: An ester formed with ethanol instead of methanol, which may have different physical and chemical properties.
Methyl Ursodeoxycholic Acid Ester: An ester derivative of ursodeoxycholic acid, another primary bile acid with distinct biological effects.
Conclusion
This compound is a versatile compound with various applications in chemistry, biology, medicine, and industry Its synthesis, chemical reactions, and potential therapeutic effects make it an important subject of scientific research
Eigenschaften
Molekularformel |
C25H42O4 |
|---|---|
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,23+,24+,25-/m1/s1 |
InChI-Schlüssel |
GRQROVWZGGDYSW-AMRVJQGXSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















